Home > Products > Screening Compounds P94612 > 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid - 1823337-42-3

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Catalog Number: EVT-1782033
CAS Number: 1823337-42-3
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Benzyl-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid ethyl ester

Compound Description: This compound was studied using single crystal X-ray diffraction to gain insights into its potential medicinal properties. [] The study focused on analyzing its structural features, including the planar conformation of the pyrazole ring and the intramolecular hydrogen bond interactions that stabilize the crystal structure. []

Relevance: This compound, while structurally complex, contains a substituted pyrazole ring, similar to 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. [] The research highlights the growing medicinal importance of pyrazole derivatives, suggesting a potential connection to the biological activity of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. []

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: Initially described as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist through a β-arrestin recruitment screening approach. [] Studies revealed its activity at GPR39 was modulated by zinc, potentially reaching levels as potent or more than its kinase inhibition activity. []

Relevance: LY2784544 contains a substituted imidazo[1,2-b]pyridazine core, sharing structural similarities with the imidazo[1,2-b]pyrazole core of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. [] Additionally, both compounds possess a substituted pyrazole ring. []

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771, originally classified as a kinase inhibitor, was discovered as a novel GPR39 agonist alongside LY2784544. [] Similar to LY2784544, its activity at GPR39 was shown to be allosterically modulated by zinc. []

Relevance: Although GSK2636771 lacks a pyrazole ring, it features a substituted benzimidazole group. [] The presence of this heterocycle, a close structural analog to the imidazole present in 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid, makes it relevant for comparison. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a known GPR39 agonist used as a reference compound in the study that identified LY2784544 and GSK2636771. [] It served as a comparison point for evaluating the signaling patterns and zinc modulation of the newly discovered agonists. []

Relevance: Despite lacking structural similarities to 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid, GPR39-C3's role as a GPR39 agonist allows for comparisons regarding the functional activity of the target compound at this receptor. []

(2S,3S,4S,5R,6S)-6-(4-(((((((S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl)oxy)methyl)(2-(methylsulfonyl)ethyl)carbamoyl)oxy)methyl)-2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylpropanamido)acetamido)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (MAC glucuronide phenol-linked SN-38)

Compound Description: This compound is an albumin-drug conjugate designed to improve the pharmacokinetic characteristics of the anti-tumor drug SN-38. [] A bioanalytical method utilizing immunoprecipitation and LC-qTOF/MS was developed to quantify this conjugate in mouse plasma, facilitating pharmacokinetic studies. []

Relevance: While structurally distinct from 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid, this conjugate demonstrates the potential of linking drugs to albumin for enhancing their pharmacokinetic properties. [] This could be relevant to future research exploring similar strategies for modifying the pharmacokinetic profile of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. []

4-n-Butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (Tracazolate)

Compound Description: Tracazolate is an anxiolytic agent whose metabolism was investigated in dogs and rats. [] The study identified fifteen metabolites in dog urine and eleven in rat urine, resulting from deesterification, N-deethylation, oxidation, and loss of various functional groups. []

Relevance: Tracazolate shares a close structural resemblance to 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. [] Both compounds feature a pyrazolo[3,4-b]pyridine core, an ethyl group attached to the nitrogen of the pyrazole ring, and a carboxylic acid ethyl ester substituent. [] The detailed metabolic profiling of tracazolate could provide valuable insights into the potential metabolic fate of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid. []

Properties

CAS Number

1823337-42-3

Product Name

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-6-carboxylic acid

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C8H9N3O2/c1-2-10-3-4-11-7(10)5-6(9-11)8(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

PBJPJKSKBTZPML-UHFFFAOYSA-N

SMILES

CCN1C=CN2C1=CC(=N2)C(=O)O

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.